molecular formula C14H20N6O3 B10935923 N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide

N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide

Cat. No.: B10935923
M. Wt: 320.35 g/mol
InChI Key: ACIUEFNKLXLMDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

N~1~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting various biological pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Compared to other pyrazole derivatives, N1-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE stands out due to its unique functional groups and structural features . Similar compounds include other pyrazole derivatives with different substituents, such as:

These compounds share some chemical properties but differ in their specific applications and reactivity.

Properties

Molecular Formula

C14H20N6O3

Molecular Weight

320.35 g/mol

IUPAC Name

N-[1-(2-ethylpyrazol-3-yl)ethyl]-3-(5-methyl-4-nitropyrazol-1-yl)propanamide

InChI

InChI=1S/C14H20N6O3/c1-4-18-12(5-7-15-18)10(2)17-14(21)6-8-19-11(3)13(9-16-19)20(22)23/h5,7,9-10H,4,6,8H2,1-3H3,(H,17,21)

InChI Key

ACIUEFNKLXLMDA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)C(C)NC(=O)CCN2C(=C(C=N2)[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.